molecular formula C18H16N6O3S B10904268 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B10904268
M. Wt: 396.4 g/mol
InChI Key: BPTYOLQRWWKUTJ-YBFXNURJSA-N
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Description

2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’~1~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’~1~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: The intermediate product is further reacted with hydrazine to form the hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with an aldehyde (in this case, 2-nitrobenzaldehyde) under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.

    Anticancer Research: The compound’s ability to interact with biological macromolecules makes it a potential candidate for anticancer drug development.

Industry

    Polymer Additives: It can be used as an additive in polymers to enhance their thermal stability and mechanical properties.

    Dye and Pigment Industry: The compound’s structure allows it to be used in the synthesis of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism by which 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’~1~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE exerts its effects depends on its application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific biological pathways. For example, it could inhibit microbial growth by interfering with cell wall synthesis or protein function.

    Catalytic Activity: As a ligand, it can stabilize metal ions in specific oxidation states, facilitating catalytic cycles in organic reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Hydrazide Derivatives: Compounds such as isoniazid, used in the treatment of tuberculosis.

Uniqueness

    Structural Complexity:

This detailed overview highlights the significance and potential of 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’~1~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE in scientific research and industry

Properties

Molecular Formula

C18H16N6O3S

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16N6O3S/c1-13-20-22-18(23(13)15-8-3-2-4-9-15)28-12-17(25)21-19-11-14-7-5-6-10-16(14)24(26)27/h2-11H,12H2,1H3,(H,21,25)/b19-11+

InChI Key

BPTYOLQRWWKUTJ-YBFXNURJSA-N

Isomeric SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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